molecular formula C7H8ClN3O B7517986 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide

2-amino-4-chloro-N'-hydroxybenzenecarboximidamide

Cat. No.: B7517986
M. Wt: 185.61 g/mol
InChI Key: KZYOXCBJFMGGIP-UHFFFAOYSA-N
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Description

2-amino-4-chloro-N’-hydroxybenzenecarboximidamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxybenzenecarboximidamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 2-amino-4-chloro-N’-hydroxybenzenecarboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chlorobenzonitrile with hydroxylamine under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-amino-4-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-4-chloro-N’-hydroxybenzenecarboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

2-amino-4-chloro-N’-hydroxybenzenecarboximidamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-amino-4-chloro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYOXCBJFMGGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)N)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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